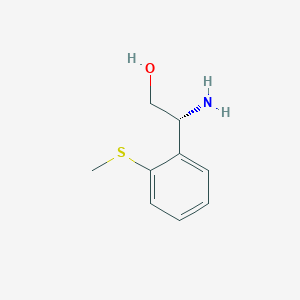

(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol

Description

General Significance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a privileged class of compounds that serve as fundamental building blocks and powerful tools in the field of asymmetric synthesis. nih.govresearchgate.net Their significance stems from the presence of two vicinal, versatile functional groups—an amine and a hydroxyl group—attached to a stereogenic center. This arrangement allows them to be employed in a multitude of ways to induce chirality in chemical transformations.

One of their most prominent roles is as chiral auxiliaries . In this capacity, the chiral amino alcohol is temporarily incorporated into a substrate molecule. Its defined stereochemistry then directs the course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered, having fulfilled its role of transferring its chirality to the product.

Furthermore, chiral amino alcohols are critical precursors for the synthesis of a vast array of chiral ligands used in transition metal-catalyzed reactions. nih.govnih.gov The amino and hydroxyl groups provide convenient handles for modification, allowing for the construction of more complex molecular architectures, such as the widely used oxazoline (B21484) ligands. These ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of a product in preference to the other in reactions like asymmetric hydrogenation, allylic alkylation, and cyclopropanation. nih.govresearchgate.net

The structural motif of a chiral amino alcohol is also a common feature in numerous bioactive molecules and pharmaceuticals . researchgate.net Their ability to form hydrogen bonds and interact with biological targets makes them valuable components in drug design. Therefore, developing efficient synthetic routes to chiral amino alcohols is a critical objective in medicinal chemistry. taylorfrancis.com

Distinctive Characteristics of Thioether Functionality in Chiral Molecular Design

The incorporation of a thioether (R-S-R') functionality into a chiral ligand framework introduces distinctive electronic and coordination properties that can be harnessed for asymmetric catalysis. The sulfur atom in a thioether is a soft Lewis base, making it an excellent ligand for coordinating with soft transition metals, particularly those of the late transition series like palladium, rhodium, iridium, and copper.

Key characteristics of the thioether functionality in chiral molecular design include:

Coordinating Ability : The sulfur atom possesses lone pairs of electrons that can form coordinate bonds with metal centers. This interaction is crucial for forming the active catalytic species where the ligand's chirality is relayed to the substrate.

Hemilability : Thioether ligands can act as "hemilabile" ligands. This means they can reversibly dissociate from the metal center during a catalytic cycle. This dissociation can open up a coordination site on the metal for the substrate to bind, and the subsequent re-coordination of the sulfur atom can promote product release or stabilize a key intermediate. This dynamic behavior can be crucial for achieving high catalytic turnover.

Electronic and Steric Tuning : The electronic properties of the sulfur atom and the steric bulk of its substituents can be systematically varied. This allows for the fine-tuning of the ligand's properties to optimize the reactivity and enantioselectivity of the catalyst for a specific transformation. For instance, attaching electron-withdrawing or electron-donating groups to the aryl ring of a phenylthioether can modulate the electron density at the metal center.

The combination of a thioether with other ligating groups, such as the amine in an amino alcohol, results in multidentate ligands (e.g., S,N-ligands) that can form stable chelate rings with a metal, creating a well-defined and rigid chiral pocket around the catalytic site. nih.gov

Overview of Research Significance Pertaining to (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol

This compound is a chiral molecule that integrates the key structural features discussed previously: a 1,2-amino alcohol backbone providing a stereogenic center, and a thioether moiety positioned on an aromatic ring. This specific combination of functional groups makes it a molecule of significant interest for applications in asymmetric synthesis, primarily as a precursor to chiral ligands or as an organocatalyst itself.

The molecule's structure suggests its potential as a bidentate S,N-ligand. The nitrogen atom of the amino group and the sulfur atom of the methylthio group can coordinate to a metal center to form a stable six-membered chelate ring. The (R)-stereochemistry at the carbon bearing the amino and hydroxyl groups would create a specific chiral environment around this metal center, making it a candidate for use in asymmetric catalysis.

While the broader classes of chiral amino alcohols and thioether-containing ligands are extensively studied, specific and detailed research findings on the synthesis, catalytic applications, or use as a chiral building block for this compound are not widely reported in the peer-reviewed scientific literature. Its structural motifs are present in more complex ligands that have shown high efficacy in catalytic reactions; however, dedicated studies focusing solely on this compound are limited. It is primarily available through chemical suppliers, indicating its potential utility as a specialized building block for the synthesis of more complex chiral molecules, such as ligands or biologically active compounds. nih.govmdpi.com Further research would be required to fully explore and document its specific catalytic activity and potential in asymmetric transformations.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(2-methylsulfanylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-12-9-5-3-2-4-7(9)8(10)6-11/h2-5,8,11H,6,10H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWOOENCESFOIH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC=C1[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Control in R 2 Amino 2 2 Methylthio Phenyl Ethan 1 Ol Synthesis

Analytical Techniques for Enantiomeric Excess and Stereoisomeric Purity Determination

The determination of enantiomeric excess (e.e.) and stereoisomeric purity is a critical step in the synthesis of enantiomerically pure compounds. For (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol, a variety of analytical techniques can be employed.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their ratio. The choice of chiral stationary phase (CSP) is crucial for achieving baseline separation. For amino alcohols similar to the target compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the CSP. A typical experimental setup would involve a normal-phase or reversed-phase mobile system, with the exact composition optimized to achieve the best resolution.

Table 3.1.1: Representative Chiral HPLC Conditions for the Analysis of Analogous Amino Alcohols

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | 1.0 | 254 |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (80:20) | 0.8 | 230 |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their NMR signals. For this compound, suitable CSAs could include chiral acids like mandelic acid derivatives or chiral alcohols. In the presence of the CSA, the protons or other NMR-active nuclei of the two enantiomers will exhibit different chemical shifts, allowing for the integration of the respective signals to calculate the e.e.

Methods for Absolute Configuration Assignment of the Chiral Center

Determining the absolute configuration of a chiral center is essential to confirm the identity of the synthesized enantiomer.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a crystalline compound. This technique provides a three-dimensional structure of the molecule, unequivocally establishing the spatial arrangement of the atoms at the chiral center. For this compound, obtaining a suitable single crystal would allow for the unambiguous assignment of its absolute configuration. The crystallographic data for analogous 2-aminothiophene derivatives have been successfully determined, suggesting the feasibility of this method. mdpi.comnih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques can be used to determine the absolute configuration by comparing the experimentally measured spectrum with that predicted by quantum chemical calculations for a known configuration.

Chemical Correlation: The absolute configuration can also be established by chemically converting the compound to a product of known stereochemistry, or by synthesizing it from a starting material of known absolute configuration through a series of stereochemically well-defined reactions.

Investigations into the Stereochemical Stability of this compound

The stereochemical stability of a chiral compound is its resistance to racemization or epimerization under various conditions. For β-amino alcohols like this compound, the chiral center bearing the amino and aryl groups can be susceptible to racemization, particularly under harsh conditions.

Mechanisms of Racemization: Racemization of chiral amino alcohols can occur through several mechanisms, often facilitated by heat, acidic, or basic conditions. One common pathway involves the reversible formation of an achiral intermediate, such as an imine or an enamine, through dehydration or oxidation-reduction processes. For aryl-substituted amino alcohols, the stability of potential carbocation or carbanion intermediates at the benzylic position can influence the rate of racemization.

Factors Affecting Stereochemical Stability:

pH: Both strongly acidic and strongly basic conditions can promote racemization.

Temperature: Higher temperatures generally increase the rate of racemization.

Solvent: The polarity and protic nature of the solvent can influence the stability of intermediates involved in racemization pathways.

Catalysts: The presence of certain metal ions or other catalysts can facilitate racemization.

Investigations into the stereochemical stability of this compound would involve subjecting the compound to a range of conditions and monitoring its enantiomeric excess over time using the analytical techniques described in section 3.1. This data is crucial for defining appropriate storage and handling conditions to maintain the stereochemical integrity of the compound.

Applications of R 2 Amino 2 2 Methylthio Phenyl Ethan 1 Ol in Asymmetric Catalysis

Design and Utilization as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Transformations

The efficacy of (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol as a ligand precursor stems from its modular nature, which allows for the synthesis of a diverse range of chiral ligands. The inherent chirality of the amino alcohol unit provides the primary source of asymmetry, while the amino and hydroxyl groups serve as convenient handles for modification and coordination to metal centers.

Ligand Scaffold Design Principles Incorporating the Amino Alcohol and Thioether Functionalities

The design of chiral ligands derived from this compound is centered around the creation of a well-defined and sterically hindered chiral environment around the metal center. The amino and alcohol functionalities can be readily converted into various coordinating groups, such as phosphines, amines, and oxazolines, leading to the formation of bidentate or tridentate ligands.

A common strategy involves the formation of Schiff base ligands through the condensation of the amino group with a suitable aldehyde. This approach not only provides a stable N-donor for metal coordination but also allows for the introduction of additional steric bulk and electronic tuning of the ligand. The hydroxyl group can either remain free or be derivatized to further modulate the ligand's properties. The presence of the thioether functionality introduces a soft sulfur donor, which can coordinate to a variety of transition metals, thereby creating a bidentate N,S- or a tridentate N,O,S-coordination sphere. This multi-point chelation is crucial for forming stable and rigid metal complexes, which is a prerequisite for high enantioselectivity.

Performance in Palladium-Catalyzed Asymmetric Allylic Substitutions and Related Processes

Ligands derived from chiral amino alcohols bearing sulfur-containing groups have demonstrated considerable success in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction. nih.govclockss.orgcrossref.org In this reaction, the chiral ligand controls the stereochemical outcome of the nucleophilic attack on a π-allyl palladium intermediate.

While specific data for ligands derived directly from this compound in palladium-catalyzed AAA is not extensively documented in readily available literature, the performance of structurally related chiral β-amino sulfoxide (B87167) ligands offers valuable insights. For instance, in the allylation of ethyl 2-oxocyclopentanecarboxylate, different chiral β-amino sulfoxide ligands have yielded varying levels of enantioselectivity, highlighting the sensitivity of the reaction to the ligand structure.

| Ligand | Solvent | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|

| (R)-1b | DME | 96.5 | 8 | S |

| (R)-1c | DME | 98.7 | 12 | S |

| (R)-1d | DME | 95.4 | 14 | S |

| (R)-1e | DME | 99.5 | 18 | S |

| (R)-1f | DME | 99.8 | 19 | S |

| (S)-5a | DME | 99.9 | 40 | R |

| (S)-5b | DME | 99.9 | 50 | R |

Table 1: Performance of Chiral β-Amino Sulfoxide Ligands in the Palladium-Catalyzed Allylation of Ethyl 2-oxocyclopentanecarboxylate. clockss.org

The stereochemical outcome of the Tsuji-Trost reaction is influenced by both steric and electronic properties of the η3-allylic palladium intermediate. nih.gov The nucleophile preferentially attacks the allylic carbon positioned trans to the more π-accepting ligand center. The N,S-chelation from a ligand derived from this compound would create a rigid and predictable chiral environment, guiding the incoming nucleophile to one face of the allyl moiety, thus inducing high enantioselectivity.

Exploration of this compound in Other Asymmetric Catalytic Systems (e.g., Nickel, Copper, Zirconium)

The versatility of ligands derived from this compound extends beyond palladium catalysis. The combination of hard (N, O) and soft (S) donor atoms makes them suitable for a range of other transition metals.

Nickel-Catalyzed Reactions: Chiral ligands are instrumental in nickel-catalyzed asymmetric reactions, such as cross-coupling and amination. nih.gov The ability of N,S-ligands to stabilize different oxidation states of nickel and create a chiral pocket around the metal center is crucial for achieving high enantioselectivity in these transformations. While specific applications of this particular ligand in nickel catalysis are not widely reported, the structural motifs are well-suited for such reactions.

Copper-Catalyzed Reactions: Copper catalysts, often in combination with chiral ligands, are widely used in asymmetric synthesis, including conjugate additions and Henry reactions. nih.gov Amino alcohol-based ligands are particularly effective in copper-catalyzed reactions. The N,O- or N,S-chelation of a ligand derived from this compound to a copper center can effectively control the facial selectivity of the substrate's approach, leading to high enantiomeric excesses.

Zirconium-Catalyzed Reactions: Zirconium-based catalysts are employed in various asymmetric transformations, including reductions and C-C bond formations. The oxophilic nature of zirconium suggests that the hydroxyl group of the amino alcohol would be a primary coordination site, while the nitrogen and sulfur atoms can provide additional coordination to create a well-defined catalytic species.

Influence of the Methylthio Moiety on Catalytic Efficiency and Stereoselectivity

The methylthio group at the ortho-position of the phenyl ring plays a multifaceted and crucial role in determining the catalytic performance of ligands derived from this compound.

Role of the Sulfur Atom as a Coordinating Site and Potential Stereogenic Center

The sulfur atom of the methylthio group acts as a soft donor, capable of coordinating to transition metals. This coordination is particularly favorable with softer metals like palladium, nickel, and copper. The formation of a chelate ring involving the sulfur atom significantly enhances the stability and rigidity of the metal-ligand complex. This rigidity is paramount in asymmetric catalysis as it restricts the conformational flexibility of the catalytic species, leading to a more ordered transition state and, consequently, higher enantioselectivity.

Impact on Metal Chelation, Catalyst Geometry, and Enantiocontrol

The chelation of the methylthio group, in conjunction with the amino or hydroxyl group, dictates the geometry of the resulting metallacycle. The size of this chelate ring (typically 5- or 6-membered) influences the bite angle of the ligand, which in turn affects the coordination geometry around the metal center. This precise control over the catalyst's geometry is a key factor in achieving high levels of enantiocontrol.

The electronic properties of the thioether also play a role. The sulfur atom can act as a π-acceptor through its d-orbitals, which can influence the electronic properties of the metal center and its reactivity. This electronic modulation, combined with the steric hindrance provided by the phenyl ring and the chiral amino alcohol backbone, creates a highly specific and effective chiral environment for asymmetric transformations. The interplay between these steric and electronic factors, governed by the strategic placement of the methylthio moiety, is fundamental to the high catalytic efficiency and stereoselectivity observed with ligands derived from this scaffold.

Mechanistic Investigations of Reactions Catalyzed by or Involving R 2 Amino 2 2 Methylthio Phenyl Ethan 1 Ol

Elucidation of Catalytic Cycle Pathways and Key Intermediates

Understanding the catalytic cycle is fundamental to optimizing reaction conditions and ligand design. For reactions involving (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol, the cycle is dictated by the coordination of the ligand to a metal center, the activation of substrates, and the stereocontrolled formation of products.

The efficacy of this compound as a chiral ligand begins with its coordination to a transition metal. Typically, amino alcohols act as bidentate ligands, coordinating through the nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group to form a stable five-membered chelate ring. alfa-chemistry.comresearchgate.net This N,O-chelation creates a rigid and well-defined chiral environment around the metal center.

The presence of the soft methylthio sulfur donor introduces additional complexity and potential. While N,O-bidentate coordination is common, the thioether group could engage in several ways:

Tridentate N,O,S-Coordination: The ligand could wrap around a metal center to form a tridentate complex, although this would involve forming a less favorable seven-membered ring, making it less likely than simple bidentate chelation.

Bridging Ligand: In polynuclear complexes, the thioether could bridge two metal centers.

Hemilabile Behavior: The sulfur atom could act as a hemilabile donor, weakly coordinating to the metal and dissociating to open a coordination site for substrate binding during the catalytic cycle. This behavior is known for other mixed-donor ligands and is crucial for catalytic turnover.

In palladium-catalyzed reactions such as the Tsuji-Trost asymmetric allylic alkylation (AAA), the formation of a π-allyl palladium intermediate is a key step. mdpi.comnih.gov After the oxidative addition of a palladium(0) species to an allylic precursor, the chiral ligand displaces other ligands to form a diastereomeric mixture of η³-allyl palladium(II) complexes. Spectroscopic methods like NMR and X-ray crystallography on analogous systems have shown that the chiral ligand controls the geometry and reactivity of this intermediate. researchgate.net The nucleophile then attacks one of the two allylic termini, with the ligand's chiral architecture directing the attack to preferentially form one enantiomer of the product. nih.govacs.org

| Intermediate Type | Metal Center (Example) | Coordination Mode | Key Characteristics |

| Ligand-Metal Complex | Cu(II), Zn(II), Pd(II) | Bidentate (N,O) | Forms a stable, rigid 5-membered chelate ring, establishing the initial chiral environment. |

| π-Allyl Intermediate | Pd(II) | Bidentate (N,O) or (N,S) | Formed in allylic substitution reactions; the ligand's steric and electronic properties control the regioselectivity and stereoselectivity of the subsequent nucleophilic attack. mdpi.com |

The transfer of chirality from the ligand to the product is mediated by non-covalent interactions between the substrate and the chiral catalyst complex. The bulky 2-(methylthio)phenyl group on the ligand creates a defined chiral pocket around the active site. This steric environment forces the incoming substrate to adopt a specific orientation to minimize steric repulsion, thereby exposing one of its prochiral faces to the reactive center.

In reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes, the amino alcohol ligand first reacts with diethylzinc to form a zinc alkoxide dimer, which is the active catalyst. The aldehyde substrate then coordinates to one of the zinc centers. The stereochemical outcome is determined in the transition state of the ethyl group transfer. The chiral environment created by the ligand dictates which enantiotopic face of the aldehyde carbonyl is accessible for the nucleophilic attack, leading to high enantioselectivity. rsc.org Computational studies on similar systems have highlighted the importance of these steric interactions in controlling the energy difference between the diastereomeric transition states. nih.gov

Studies on the Origins of Stereochemical Induction and Enantioselectivity

The high levels of enantioselectivity achieved with chiral amino alcohol ligands are a direct consequence of their structural features. Both the core amino alcohol backbone and the specific substituents play critical roles in stereochemical control.

The 1,2-amino alcohol backbone is a privileged scaffold in asymmetric catalysis. chemrxiv.orgnih.gov Upon deprotonation and chelation to a metal, it forms a conformationally rigid five-membered ring. This rigidity is crucial as it projects the substituents at the chiral centers into fixed positions in space. For this compound, the (R)-stereocenter places the bulky aryl group in a pseudo-equatorial position within the chelate ring. This arrangement effectively blocks one side of the catalytic center, compelling the substrate to approach from the less hindered face. This model of steric shielding is a well-established principle for explaining the stereochemical outcome in reactions catalyzed by chiral amino alcohols. polyu.edu.hk

The ortho-methylthio group is not merely a passive steric component; its electronic properties and potential as a coordinating atom can significantly influence the catalytic process. While direct mechanistic studies on this specific ligand are scarce, the role of ancillary thioether groups has been explored in other catalytic systems. nih.govnih.gov

Several hypotheses can be proposed for its role:

Fine-Tuning Steric Hindrance: The methylthio group adds steric bulk close to the metal center, further refining the shape of the chiral pocket and enhancing facial discrimination of the substrate.

Modulating Electronic Properties: As a sulfur-containing substituent, it can influence the electron density at the metal center. This modulation of the catalyst's Lewis acidity can affect its reactivity and the stability of key intermediates, ultimately impacting enantioselectivity.

Secondary Coordination: The sulfur atom can act as a soft Lewis base, potentially interacting with the metal center or with the substrate through non-covalent interactions. In palladium-catalyzed allylic alkylations, for instance, coordination of a soft sulfur donor trans to the incoming nucleophile can influence the rate and selectivity of the C-C bond formation. acs.org

| Feature | Plausible Role in Stereocontrol |

| (R)-Configuration | Establishes the absolute chirality of the ligand backbone. |

| Rigid Chelate Ring | Fixes the conformation of the ligand, creating a well-defined and predictable chiral environment. |

| Aryl Substituent | Acts as the primary steric blocking group, shielding one face of the catalyst's active site. |

| Methylthio Group | Provides secondary steric bulk, modulates the electronic properties of the metal center, and may act as a hemilabile coordinating group. |

Exploration of Radical Pathways in Related Alcohol-Mediated Transformations

While often employed in polar, ionic reaction mechanisms, chiral amino alcohols and their metal complexes are also relevant in stereocontrolled radical transformations. A prominent example is the enantioselective synthesis of β-amino alcohols from simple alcohols via radical C-H amination. nih.govnih.govresearchgate.net

In a proposed multi-catalytic cycle, an alcohol substrate is first transiently converted to an imidate radical precursor. researchgate.netresearchgate.net This precursor coordinates to a copper(I) complex bearing a chiral ligand like this compound. A photosensitizer then selectively excites this complex, promoting the formation of an N-centered radical.

The key stereodetermining step is a subsequent intramolecular 1,5-hydrogen atom transfer (HAT), where the N-radical abstracts a hydrogen atom from the β-carbon of the alcohol backbone. springernature.com The chiral ligand scaffold directs this HAT process, forcing the flexible substrate chain into a conformation that favors abstraction of one specific hydrogen atom, leading to a stereodefined carbon-centered radical. This radical is then trapped in a stereoselective amination step to afford a chiral oxazoline (B21484), which upon hydrolysis yields the final enantioenriched β-amino alcohol. nih.govresearchgate.net Mechanistic experiments in related systems have shown that this catalyst-controlled HAT step is crucial for achieving high enantioselectivity. researchgate.net

Derivatives and Functionalization of R 2 Amino 2 2 Methylthio Phenyl Ethan 1 Ol

Synthesis of Modified Derivatives for Enhanced Ligand Performance or Novel Applications

The strategic modification of the parent compound can lead to derivatives with enhanced performance characteristics or entirely new applications. Functionalization can alter the steric and electronic properties of the molecule, influencing its coordination behavior, solubility, and reactivity.

The primary amino group is a key site for functionalization due to its nucleophilicity. Common modifications include acylation to form amides and alkylation to form secondary or tertiary amines.

Amidation: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides yields stable amide derivatives. sphinxsai.com This transformation can be used to introduce a wide variety of functional groups, thereby altering the molecule's electronic properties and hydrogen bonding capabilities. The general scheme involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides. These reactions typically require a base to neutralize the acid generated. researchgate.net The N-alkylation of similar structures, like 2-aminothiophenes, has been accomplished under mild conditions using reagents like caesium carbonate. rsc.org Such modifications are crucial for tuning the steric bulk and basicity of the nitrogen atom, which can be important for catalytic applications. Hydrogen-borrowing catalysis represents an alternative, environmentally benign method for alkylating amino alcohols using other alcohols as the alkylating agents. researchgate.net

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Product Structure |

|---|---|---|---|

| Amidation | Acetyl Chloride | Amide | (R)-N-(1-hydroxy-2-(2-(methylthio)phenyl)ethyl)acetamide |

| Alkylation | Methyl Iodide | Secondary Amine | (R)-2-(methylamino)-2-(2-(methylthio)phenyl)ethan-1-ol |

| Reductive Amination | Acetone, NaBH4 | Secondary Amine (Isopropyl) | (R)-2-(isopropylamino)-2-(2-(methylthio)phenyl)ethan-1-ol |

The primary hydroxyl group offers another site for derivatization, allowing for the introduction of various functionalities through esterification and etherification.

Esterification: The hydroxyl group can be converted to an ester by reacting with carboxylic acids, acid chlorides, or anhydrides. najah.edu This reaction is often catalyzed by an acid or a base. Esterification can modify the lipophilicity and steric profile of the molecule. For instance, the lipase-catalyzed esterification of 2-phenylethanol (B73330) with caffeic acid has been reported. researchgate.net Given the presence of the more nucleophilic amino group, it may be necessary to first protect the amine (e.g., as a carbamate) to achieve selective O-acylation.

Etherification: The formation of ethers from the hydroxyl group can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This modification can significantly alter the solubility and coordination properties of the resulting derivative.

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Product Structure (assuming N-protection) |

|---|---|---|---|

| Esterification | Benzoyl Chloride | Ester | (R)-2-amino-2-(2-(methylthio)phenyl)ethyl benzoate |

| Etherification | Benzyl (B1604629) Bromide, NaH | Ether | (R)-1-(benzyloxy)-2-(2-(methylthio)phenyl)ethan-2-amine |

The phenyl ring can undergo electrophilic aromatic substitution (EAS) to introduce substituents that modulate the electronic properties of the entire molecule. wikipedia.orgwikipedia.org The outcome of these reactions is directed by the existing substituents: the ortho-methylthio group (-SMe) and the ortho-aminoethanol group (-CH(NH₂)CH₂OH).

Both the methylthio and the alkylamino groups are activating and ortho-, para-directing. wikipedia.org The methylthio group is a moderately activating ortho-, para-director due to the lone pairs on the sulfur atom that can be donated to the ring by resonance. The aminoethanol group is also activating. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to these groups. Given the 1,2-disubstitution pattern of the starting material, the primary positions for substitution would be C4 and C6. Steric hindrance from the existing side chains will also play a role in determining the final regioselectivity.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide with a Lewis acid catalyst.

| Reaction | Reagents | Electrophile | Potential Product |

|---|---|---|---|

| Halogenation | Br2, FeBr3 | Br+ | (R)-2-amino-2-(4-bromo-2-(methylthio)phenyl)ethan-1-ol |

| Nitration | HNO3, H2SO4 | NO2+ | (R)-2-amino-2-(2-(methylthio)-4-nitrophenyl)ethan-1-ol |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | CH3CO+ | (R)-2-amino-2-(4-acetyl-2-(methylthio)phenyl)ethan-1-ol |

Transformations Involving the Methylthio Moiety

The sulfur atom of the methylthio group is susceptible to oxidation and can also be alkylated to form sulfonium (B1226848) salts, providing further avenues for derivatization.

The methylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. researchgate.net These transformations significantly alter the electronic and steric properties of the sulfur substituent. The sulfoxide group introduces a chiral center at the sulfur atom, leading to diastereomeric products. The sulfone group is a strong electron-withdrawing group and a hydrogen bond acceptor.

The selective oxidation of sulfides to sulfoxides can be achieved using a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). nih.govrsc.org Using an excess of the oxidizing agent or stronger conditions typically leads to the formation of the sulfone. researchgate.netnih.gov

| Product | Oxidizing Agent Example | Reaction Conditions |

|---|---|---|

| (R)-2-amino-2-(2-(methylsulfinyl)phenyl)ethan-1-ol (Sulfoxide) | H2O2 (1 equivalent) | Controlled temperature |

| (R)-2-amino-2-(2-(methylsulfonyl)phenyl)ethan-1-ol (Sulfone) | H2O2 (>2 equivalents) or mCPBA | More forcing conditions (e.g., higher temperature) |

Aryl sulfides can react with electrophiles, such as alkyl halides, to form trialkyl- or aryldialkylsulfonium salts. nih.govrsc.org In the case of (R)-2-amino-2-(2-(methylthio)phenyl)ethan-1-ol, the methylthio group can be alkylated, for example with methyl iodide, to yield a dimethylsulfonium salt.

These sulfonium salts are versatile intermediates. acs.org The sulfonium group is an excellent leaving group, making the adjacent aromatic carbon susceptible to nucleophilic aromatic substitution. Additionally, the protons on the methyl groups of the sulfonium ion are acidic and can be removed by a base to form a sulfur ylide, which can then participate in various carbon-carbon bond-forming reactions.

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Methyl Iodide (CH3I) | (R)-(2-(1-amino-2-hydroxyethyl)phenyl)dimethylsulfonium iodide |

Strategies for Cleavage or Replacement of the Thioether Group

The strategic cleavage of the C-S bond in the 2-(methylthio)phenyl moiety is a critical step for the diversification of the this compound scaffold. The choice of method depends on the desired outcome, whether it be complete removal of the sulfur atom (desulfurization) or its replacement with another functional group.

Reductive Cleavage (Desulfurization)

Reductive desulfurization results in the complete removal of the thioether group and its replacement with a hydrogen atom. This transformation is valuable for accessing the corresponding desulfurated phenyl derivatives.

Raney Nickel: A classical and widely used method for the desulfurization of thioethers is treatment with Raney nickel. unipr.itnih.govnih.gov This method involves the hydrogenolysis of the C-S bond, effectively replacing the methylthio group with hydrogen. The reaction is typically carried out in a protic solvent like ethanol. While highly effective, the reactivity of Raney nickel can sometimes be non-selective, potentially affecting other functional groups within the molecule. unipr.itresearchgate.net The activity of Raney nickel can vary depending on its preparation method. unipr.it

Metal-Free Desulfurization: In recent years, metal-free desulfurization methods have gained attention as more environmentally friendly alternatives. One such approach involves the use of visible light in combination with a photosensitizer and a phosphite (B83602) reagent. researchgate.net This method proceeds via a radical mechanism and offers a mild and chemoselective way to cleave the C-S bond. Another metal-free strategy employs Togni's reagent II as a radical initiator for the desulfurization of compounds containing mercaptan groups, which could be applicable to derivatives of the target molecule. researchgate.net

Oxidative Cleavage

Oxidative cleavage of the C-S bond can lead to a variety of functional groups, depending on the reagents and reaction conditions. This approach often involves the initial oxidation of the thioether to a sulfoxide or sulfone, which facilitates subsequent transformations.

N-Halosuccinimides (NBS and NCS): N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) have been shown to mediate the selective cleavage of the C(sp³)–S bond in thioethers. nih.govmdpi.com For aryl methyl thioethers, NCS can be used to selectively access aryl aldehydes. mdpi.com The reaction proceeds through the formation of a thionium (B1214772) intermediate. The choice of solvent can influence the reaction outcome, with chloroform (B151607) favoring the formation of aldehydes. mdpi.com

Visible-Light Photoredox Catalysis: This modern synthetic tool provides a mild and efficient way to cleave C-S bonds. unipr.itnih.govresearchgate.net The process typically involves the single-electron oxidation of the thioether to a radical cation, which then undergoes fragmentation to form a carbocation. This intermediate can be trapped by various nucleophiles, leading to the formation of new C-C or C-N bonds. unipr.it This strategy has been successfully applied to benzylic thioethers, which are structurally related to the target compound. unipr.it

Peroxide-Based Oxidation: Oxidative C-S bond cleavage can also be achieved using peroxide-based systems. For instance, a combination of a cobalt catalyst with oxygen and ammonia (B1221849) can facilitate the direct oxidative cyanation of organosulfur compounds. epa.gov Another approach utilizes singlet oxygen, generated from the fragmentation of a hydroperoxy species, for the selective oxidative cleavage of C-S bonds to yield carbonyl compounds. researchgate.net

Transition-Metal-Catalyzed Replacement

Transition metal catalysis offers a powerful platform for the direct replacement of the methylthio group with a variety of other functionalities. These methods often exhibit high functional group tolerance and allow for the formation of new C-C, C-N, and C-O bonds.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are particularly effective in promoting the cross-coupling of thioethers with Grignard reagents. researchgate.net This allows for the replacement of the methylthio group with alkyl or aryl groups. The reaction proceeds via the insertion of the nickel catalyst into the C-S bond.

Palladium-Catalyzed Reactions: While less common for direct C-S bond cleavage compared to nickel, palladium catalysts can be employed in related transformations. For instance, palladium-catalyzed reactions have been developed for the formation of thioethers via photoredox/nickel dual catalysis, which could potentially be adapted for replacement reactions.

The following table summarizes some of the key strategies for the cleavage and replacement of the thioether group in compounds analogous to this compound.

| Strategy | Reagent/Catalyst | Product Type | Key Features | Reference(s) |

| Reductive Cleavage | Raney Nickel | Desulfurized arene | Classical, effective, potential for low selectivity | unipr.itnih.govnih.govresearchgate.net |

| Visible light, photocatalyst, P(OEt)₃ | Desulfurized arene | Metal-free, mild, chemoselective | researchgate.net | |

| Oxidative Cleavage | N-Chlorosuccinimide (NCS) | Aryl aldehyde | Metal-free, selective for C(sp³)–S bond | nih.govmdpi.com |

| Visible light, photoredox catalyst | Di- and triarylalkanes, benzyl amines | Mild, forms C-C and C-N bonds | unipr.itnih.govresearchgate.net | |

| Co-N-C catalyst, O₂, NH₃ | Nitriles, Amides | Direct oxidative cyanation and amidation | epa.gov | |

| Transition-Metal-Catalyzed Replacement | Nickel catalyst, Grignard reagents | Alkylated/Arylated arenes | Forms C-C bonds | researchgate.net |

Table 1: Summary of Strategies for Thioether Cleavage and Replacement

Computational Chemistry and Theoretical Studies of R 2 Amino 2 2 Methylthio Phenyl Ethan 1 Ol

Electronic Structure and Molecular Orbital Analysis

The electronic character of (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol dictates its reactivity and interaction with other chemical species. Density Functional Theory (DFT) is a common computational method used to explore these properties.

Investigation of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the sulfur atom of the methylthio group and the phenyl ring, as well as the nitrogen atom of the amino group. The LUMO, on the other hand, would likely be distributed over the aromatic ring.

From the HOMO and LUMO energy values, various reactivity descriptors can be calculated, providing quantitative insights into the molecule's behavior. These descriptors are often calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Significance | Predicted Trend |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | A moderate gap is expected, indicating a balance between stability and reactivity. |

| Ionization Potential (I) | -EHOMO | Ease of electron removal | Moderate value, suggesting it can act as an electron donor under appropriate conditions. |

| Electron Affinity (A) | -ELUMO | Ability to accept an electron | Lower value, indicating a lesser tendency to accept electrons compared to its ability to donate. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | Moderate electronegativity. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | A value indicative of a soft molecule, prone to interactions. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness | Higher softness, correlating with higher reactivity. |

Note: The values in this table are illustrative and would require specific DFT calculations for precise determination.

Mapping of Electrostatic Potential Surfaces for Interaction Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue).

For this compound, the MEP surface would show negative potential (red) around the oxygen and nitrogen atoms due to the lone pairs of electrons, making these sites susceptible to electrophilic attack and hydrogen bond donation. The hydrogen atoms of the alcohol and amino groups would exhibit positive potential (blue), indicating their ability to act as hydrogen bond donors. The phenyl ring would display a region of negative potential above and below the plane of the ring, characteristic of π-systems. The sulfur atom would also contribute to the nucleophilic character of the molecule. Understanding the MEP is crucial for predicting how the molecule will interact with metal centers or other reactants. uomphysics.net

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is not rigid; it can exist in various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating key dihedral angles and calculating the potential energy at each step. nih.gov

For this molecule, the key dihedral angles to consider are those around the C-C bond of the ethan-1-ol backbone and the C-N bond. The relative orientation of the amino, hydroxyl, and phenyl groups will significantly influence the stability of each conformer.

Theoretical Studies of Ligand-Metal Complexation and Stability

This compound is a chiral ligand capable of coordinating to metal centers through its amino and hydroxyl groups, and potentially the sulfur atom, forming chiral metal complexes that can be used in asymmetric catalysis.

Computational Assessment of Binding Energies and Geometrical Preferences of Chiral Metal Complexes

Theoretical methods can be employed to study the complexation of this ligand with various transition metals (e.g., Cu(II), Zn(II), Rh(I)). By calculating the binding energy, one can predict the stability of the resulting metal complex. nih.gov The binding energy is the energy released upon the formation of the complex from the free ligand and the metal ion.

Table 2: Illustrative Data from a Hypothetical Computational Study of Metal Complexation

| Metal Ion | Coordination Mode | Calculated Binding Energy (kcal/mol) | Key Bond Distances (Å) |

|---|---|---|---|

| Cu(II) | Bidentate (N, O) | -45.2 | Cu-N: 2.01, Cu-O: 1.95 |

| Zn(II) | Bidentate (N, O) | -38.7 | Zn-N: 2.08, Zn-O: 2.02 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from such studies.

Modeling of Transition States for Enantioselectivity Prediction in Catalysis

One of the most powerful applications of computational chemistry in this context is the prediction of enantioselectivity in catalytic reactions. nih.gov By modeling the reaction mechanism of a catalytic process involving a metal complex of this compound, it is possible to locate the transition states for the formation of both the (R) and (S) products.

The enantiomeric excess (e.e.) of a reaction is determined by the difference in the activation energies (ΔG‡) of the two diastereomeric transition states leading to the two enantiomers. A lower activation energy for one transition state means that the corresponding enantiomer will be formed at a faster rate.

ΔΔG‡ = ΔG‡(R) - ΔG‡(S) = -RT ln(e.e.)

By accurately calculating these transition state energies, the enantioselectivity of the catalyst can be predicted before it is even synthesized in the lab. researchgate.net This computational screening can significantly accelerate the discovery of new and efficient asymmetric catalysts. chemrxiv.org Machine learning models trained on DFT-computed activation energies are also emerging as powerful tools for predicting enantioselectivity. nih.govarxiv.org

Reaction Mechanism Simulations and Energetic Profiles

Simulations of reaction mechanisms offer a dynamic perspective on how a catalytic cycle proceeds, identifying key intermediates and transition states. The energetic profiles derived from these simulations are crucial for determining the feasibility and rate of a reaction.

Computational Elucidation of Rate-Determining Steps in Catalytic Cycles

For instance, in a hypothetical metal-catalyzed asymmetric transfer hydrogenation, the catalytic cycle might involve coordination of the ketone substrate to the metal-ligand complex, hydride transfer from a donor, and subsequent product release. Computational modeling would calculate the free energy of each transition state along this pathway. A representative, albeit hypothetical, energetic profile is presented in the table below, illustrating how the RDS is identified.

| Step | Transition State | Activation Energy (kcal/mol) | Rate-Determining Step |

| Ligand Exchange | TS1 | 12.5 | No |

| Hydride Transfer | TS2 | 22.8 | Yes |

| Product Dissociation | TS3 | 8.2 | No |

| This is a hypothetical data table for illustrative purposes. |

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and to map out the potential energy surfaces of reactions. DFT studies provide detailed geometric and energetic information about reactants, products, intermediates, and transition states.

When applied to reactions catalyzed by complexes of this compound, DFT calculations can reveal the preferred coordination modes of the ligand and the substrate. The thioether and amino groups of the ligand can coordinate to a metal center, creating a chiral pocket that directs the approach of the substrate, thereby controlling the stereochemical outcome. DFT can be used to model these interactions and to calculate the energies of the diastereomeric transition states that lead to the different stereoisomers of the product. The energy difference between these transition states is directly related to the enantiomeric excess (ee) of the reaction.

A hypothetical reaction coordinate diagram derived from a DFT study is shown below, illustrating the energetic pathway for the formation of two enantiomers.

(A hypothetical reaction coordinate diagram would be depicted here, showing the energy levels of reactants, intermediates, transition states for both the major and minor enantiomers, and the final products. The diagram would clearly indicate the activation energies for the formation of each enantiomer, with the lower activation energy path leading to the major product.)

Comparative Computational Analysis with Related Chiral Ligands and Auxiliaries

To better understand the unique catalytic properties imparted by this compound, comparative computational studies with structurally similar chiral ligands are essential. By systematically modifying the structure of the ligand—for example, by replacing the methylthio group with other substituents or altering the stereochemistry—researchers can computationally probe the structure-activity and structure-selectivity relationships.

These comparative analyses often involve calculating key descriptors such as the ligand's steric bulk (e.g., using cone angles), its electronic properties (e.g., through Natural Bond Orbital analysis), and the stability of the corresponding metal complexes. By correlating these computed properties with experimentally observed catalytic performance, a more rational approach to ligand design and optimization can be achieved. The table below presents a hypothetical comparison of computed properties for a series of related ligands.

| Ligand | Computed Steric Hindrance (Å) | Calculated Metal-Ligand Binding Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| This compound | 3.8 | -45.2 | 95 |

| (R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol | 3.7 | -42.8 | 88 |

| (R)-2-Amino-2-phenylethan-1-ol | 3.5 | -38.1 | 75 |

| This is a hypothetical data table for illustrative purposes. |

Conclusion and Future Research Perspectives for R 2 Amino 2 2 Methylthio Phenyl Ethan 1 Ol

Synthesis, Reactivity, and Catalytic Utility of (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol: A Synthesis

Currently, there is a conspicuous absence of published, peer-reviewed synthetic routes specifically detailing the preparation of this compound. While general methods for the synthesis of chiral β-amino alcohols are well-established, the specific challenges and nuances of introducing the 2-(methylthio)phenyl group at the stereogenic center have not been publicly documented. taylorfrancis.com

Hypothetically, its synthesis could be approached through several strategies, including:

Asymmetric reduction of a corresponding α-amino ketone: This is a common method for producing chiral amino alcohols. The synthesis would first require the preparation of 2-amino-1-(2-(methylthio)phenyl)ethanone, which could then be subjected to enantioselective reduction using chiral reducing agents or catalytic asymmetric hydrogenation. researchgate.net

Asymmetric aminohydroxylation of a vinyl thioether: The direct conversion of 1-methylthio-2-vinylbenzene using asymmetric aminohydroxylation could potentially install the amino and hydroxyl groups in a stereocontrolled manner.

Ring-opening of a chiral epoxide: A chiral epoxide derived from 2-(methylthio)styrene could be opened with an amine source to yield the desired product. organic-chemistry.org

The reactivity of this compound is also largely unexplored in the available literature. Based on its functional groups, it would be expected to undergo reactions typical of primary amines and primary alcohols. The thioether group could be susceptible to oxidation.

The catalytic utility of this specific compound remains speculative due to the lack of experimental data. Its potential as a chiral ligand in various asymmetric transformations is significant but unproven.

Prospective Directions in Asymmetric Catalysis Employing Chiral Amino Thioether Ligands

While information on the title compound is scarce, the broader class of chiral amino thioether ligands has shown promise in asymmetric catalysis. These ligands combine the coordinating properties of a "hard" nitrogen donor and a "soft" sulfur donor, which can lead to unique reactivity and selectivity with various transition metals. nih.gov

Future research could explore the application of ligands like this compound in a range of catalytic asymmetric reactions, including:

Palladium-catalyzed allylic alkylation: Chiral N,S-ligands have been successfully employed in this fundamental carbon-carbon bond-forming reaction.

Copper-catalyzed conjugate addition: The combination of nitrogen and sulfur donors can be effective in activating substrates for 1,4-addition reactions.

Rhodium- and Iridium-catalyzed asymmetric hydrogenation and transfer hydrogenation: These reactions are crucial for the synthesis of enantiomerically enriched alcohols, amines, and other chiral compounds. researchgate.net

Lewis acid catalysis: The amino alcohol functionality could act as a precursor to chiral oxazaborolidine catalysts or other Lewis acidic species.

The electronic and steric properties of the 2-(methylthio)phenyl group could offer distinct advantages in terms of catalyst stability, activity, and enantioselectivity compared to other aryl or alkyl substituents.

Unexplored Synthetic Methodologies and Chemical Transformations Involving the Compound

Given the lack of dedicated research, a multitude of synthetic methodologies and chemical transformations involving this compound remain uncharted territory.

Unexplored Synthetic Methodologies:

Biocatalytic synthesis: Enzymatic resolutions or asymmetric synthesis using enzymes could offer a green and highly selective route to this compound. rsc.org

Flow chemistry synthesis: Continuous flow processes could enable a more controlled and scalable synthesis.

Photoredox catalysis: Light-mediated reactions could open up novel pathways for its construction.

Unexplored Chemical Transformations:

Derivatization for ligand tuning: Systematic modification of the amine, alcohol, or thioether functionalities could lead to a library of related ligands with fine-tuned electronic and steric properties.

Coordination chemistry: A detailed study of its coordination behavior with a variety of transition metals would be fundamental to understanding its potential as a catalyst.

Organocatalysis: The compound itself, or its derivatives, might function as an organocatalyst for various transformations. researchgate.net

Q & A

Q. What are the recommended synthetic routes for (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol, and how can reaction conditions be optimized for yield?

Methodological Answer: Two primary methods are reported:

- Imidate Radical Relay : Trichloroacetimidate precursors undergo radical-mediated β-C–H amination, followed by hydrolysis to yield the amino alcohol. This method achieves 88% yield (isolated) with oxazoline intermediates detectable by <sup>1</sup>H-NMR (95% conversion) .

- Multicomponent Reaction : Starting from 4-(methylthio)benzaldehyde, tert-butyl isocyanide, and other reactants, the product is obtained via column chromatography (77% yield). Key variables include solvent choice (e.g., ethyl acetate/triethylamine/methanol mixtures) and temperature control during purification .

Optimization Tips :

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer:

- <sup>1</sup>H-NMR and <sup>13</sup>C-NMR : Characterize hydroxyl (-OH), amino (-NH2), and methylthio (-SMe) groups. For derivatives, compare peaks to published spectra (e.g., morpholino-substituted analogs at δ 3.5–4.5 ppm for ether linkages) .

- HPLC with Chiral Columns : Resolve enantiomers using columns packed with Eshmuno® or Fractogel® resins. Validate purity against USP/EP standards .

- Mass Spectrometry : Confirm molecular weight (C9H13NOS, theoretical 199.08 g/mol) and detect impurities via high-resolution MS .

Q. How does the solubility and stability of this compound vary under different experimental conditions?

Methodological Answer:

- Solubility : Moderately soluble in polar solvents (water, ethanol) but highly soluble in organic solvents like DMF or ethyl acetate. Solubility increases in acidic buffers due to protonation of the amino group .

- Stability :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) for asymmetric synthesis of this compound?

Methodological Answer:

- Chiral Chromatography : Use pre-packed columns with Eshmuno® cation-exchange resins to isolate enantiomers. Compare retention times to (S)-enantiomer standards .

- NMR with Chiral Shift Reagents : Employ europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split <sup>1</sup>H-NMR signals, enabling ee quantification .

- Data Reconciliation : Cross-validate results using X-ray crystallography (for crystalline derivatives) and circular dichroism (CD) spectroscopy .

Q. What computational strategies predict the biological activity of this compound as a neuromodulator?

Methodological Answer:

- Molecular Docking : Simulate binding to trace amine-associated receptors (TAARs) using ligands like ZINC72199316 (a structural analog). Prioritize scaffolds with ΔG < -3.5 kcal/mol .

- QSAR Modeling : Coramine-derived parameters (e.g., LogP, polar surface area) predict blood-brain barrier permeability. For example, a polar surface area < 38.05 Å<sup>2</sup> favors CNS penetration .

- MD Simulations : Assess stability of receptor-ligand complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., OH···N interactions) .

Q. How does the methylthio group influence the compound’s reactivity in derivatization reactions?

Methodological Answer:

- Electrophilic Substitution : The methylthio (-SMe) group directs electrophiles to the para position of the phenyl ring. For example, bromination yields 4-bromo derivatives .

- Oxidation Sensitivity : Under mild conditions (e.g., H2O2/AcOH), -SMe oxidizes to sulfoxide (-SOCH3), altering solubility and bioactivity. Monitor via TLC (Rf shifts) .

- Cross-Coupling Reactions : Use Pd catalysts to replace -SMe with aryl/alkyl groups via C–S bond activation .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .

- Byproduct Formation : Optimize stoichiometry to minimize oxazoline intermediates (e.g., reduce trichloroacetimidate excess to 1.2 equiv) .

- Regulatory Compliance : Ensure batch-to-batch consistency using QC protocols aligned with ICH guidelines (e.g., residual solvent analysis via GC-MS) .

Q. How does this compound compare to structurally similar phenethylamine derivatives in biological assays?

Methodological Answer:

-

Activity Comparison :

-

Structural Insights : The hydroxyl group enhances hydrogen bonding with Asp<sup>3.32</sup> in TAAR1, while the methylthio group increases lipophilicity (LogP = 1.8 vs. 1.2 for N-methyl analog) .

Data Contradiction Analysis Example :

If conflicting solubility data arise (e.g., aqueous solubility reported as 5 mg/mL vs. 10 mg/mL), validate via saturation shake-flask method at pH 7.4 and 25°C. Contradictions may stem from polymorphic forms or residual solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.